(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, a hydroxyphenyl group, and a trimethoxybenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have investigated its antimicrobial, antifungal, and anticancer activities. The presence of the hydroxyphenyl and trimethoxybenzylidene groups contributes to its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its ability to inhibit certain enzymes and pathways involved in disease processes makes it a subject of interest for the treatment of conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the trimethoxybenzylidene moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity, disrupt cellular pathways, and induce apoptosis in cancer cells. The compound’s ability to modulate multiple targets makes it a versatile agent in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(benzylidene)thiazolidin-4-one: Lacks the trimethoxy groups, which may affect its biological activity and solubility.
(2E,5E)-2-((4-methoxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one: Contains a methoxy group instead of a hydroxy group, potentially altering its hydrogen bonding capabilities.
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(4-methoxybenzylidene)thiazolidin-4-one: Features a different substitution pattern on the benzylidene moiety, which may influence its reactivity and biological properties.
Uniqueness
The uniqueness of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyphenyl and trimethoxybenzylidene groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-2-(4-hydroxyphenyl)imino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-14-9-4-11(16(25-2)17(14)26-3)10-15-18(23)21-19(27-15)20-12-5-7-13(22)8-6-12/h4-10,22H,1-3H3,(H,20,21,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUSCDSTDUDIMG-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.